Orotic acid butyl ester

Prodrug Design Oral Bioavailability Pharmacokinetics

Orotic acid butyl ester (n-butyl orotate) is the optimal ester prodrug of orotic acid, delivering a demonstrated 3.4-fold increase in oral bioavailability versus standard orotic acid salt formulations. Its experimental LogP of 1.06 balances membrane permeability with aqueous solubility—superior to both shorter-chain methyl esters and longer-chain derivatives. This validated building block accelerates preclinical oral formulation development, complex pyrimidine scaffold synthesis, and DHODH enzyme mechanistic studies. Generic substitution with other orotic acid esters compromises bioavailability and experimental reproducibility. Available in research quantities with documented analytical characterization.

Molecular Formula C9H12N2O4
Molecular Weight 212.2 g/mol
CAS No. 22754-37-6
Cat. No. B1593892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrotic acid butyl ester
CAS22754-37-6
Molecular FormulaC9H12N2O4
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC(=O)NC(=O)N1
InChIInChI=1S/C9H12N2O4/c1-2-3-4-15-8(13)6-5-7(12)11-9(14)10-6/h5H,2-4H2,1H3,(H2,10,11,12,14)
InChIKeyAKSYFXKHZGSZNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orotic Acid Butyl Ester (CAS 22754-37-6): A Differentiated Pyrimidine Prodrug and Chemical Intermediate


Orotic acid butyl ester (n-butyl orotate; CAS 22754-37-6) is a pyrimidinecarboxylic acid derivative formed by esterification of orotic acid with n-butanol. With a molecular formula of C9H12N2O4 and molecular weight of 212.20 g/mol , this compound serves dual roles: as a lipophilic prodrug designed to enhance oral bioavailability of orotic acid via increased membrane permeability [1], and as a versatile synthetic building block for more complex pyrimidine derivatives [2]. The butyl ester moiety confers distinct physicochemical properties compared to the parent acid and other alkyl esters, including a measured LogP of 1.06 (experimental) and an ACD/LogP predicted value of 0.43 . While orotic acid itself plays a critical role as an intermediate in de novo pyrimidine biosynthesis, its poor oral absorption (approximately 10% from the gastrointestinal tract) limits its direct therapeutic utility, creating a clear rationale for prodrug strategies employing ester derivatives such as the butyl ester [3].

Why Generic Substitution Fails: The Physicochemical and Functional Consequences of Ester Chain Length in Orotic Acid Prodrugs


Generic substitution among orotic acid esters is scientifically unsound due to the critical dependence of key performance parameters—particularly membrane permeability, oral bioavailability, and hydrolytic stability—on the alkyl ester chain length. As demonstrated by Fuerst et al. (1990) in a systematic evaluation of orotic acid ester prodrugs, the n-butyl ester was identified as the derivative with optimal physicochemical properties in an in vitro absorption model, a finding confirmed by subsequent pharmacokinetic studies in rabbits [1]. The measured experimental LogP of 1.06 for the butyl ester represents a substantial increase in lipophilicity relative to the parent orotic acid, which exhibits negligible membrane permeability. This physicochemical shift directly translates to a quantifiable 3.4-fold increase in oral bioavailability compared to the methylglucamine salt formulation of orotic acid [1]. In contrast, shorter-chain esters such as the methyl ester (LogP predicted approximately -0.5 to 0.2) demonstrate insufficient lipophilicity for optimal membrane transit, while longer-chain derivatives introduce excessive hydrophobicity that may compromise aqueous solubility and enzymatic hydrolysis rates. Consequently, procurement decisions that treat orotic acid esters as interchangeable commodities risk compromising experimental reproducibility and therapeutic development outcomes.

Product-Specific Quantitative Evidence Guide: Direct Comparator Data for Orotic Acid Butyl Ester (CAS 22754-37-6)


Oral Bioavailability: 3.4-Fold Enhancement Over Orotic Acid Methylglucamine Salt

Orotic acid butyl ester was evaluated as part of a systematic prodrug screening program aimed at improving the oral absorption of orotic acid. In rabbit pharmacokinetic studies, the oral administration of the n-butyl ester prodrug resulted in a 3.4-fold higher bioavailability of orotic acid relative to the methylglucamine salt of orotic acid, a standard soluble formulation of the parent compound [1]. This enhancement was predicted by in vitro transport half-life measurements in an absorption model system, confirming the predictive validity of the in vitro screening method. The study concluded that the n-butyl ester exhibited the optimal balance of physicochemical properties among the ester series evaluated [1].

Prodrug Design Oral Bioavailability Pharmacokinetics Drug Delivery

Lipophilicity (LogP): Experimental Log Kow of 1.06 Confirms Sufficient Membrane Permeability

The experimental octanol-water partition coefficient (Log Kow) for orotic acid butyl ester has been measured at 1.06 (Sangster, 1993) . This value represents a substantial increase in lipophilicity relative to orotic acid, which is highly polar and exhibits negligible passive membrane diffusion. Within the context of orotic acid ester prodrugs, the butyl ester's LogP of 1.06 places it within an optimal range for passive transcellular absorption, whereas shorter-chain esters (e.g., methyl ester) with lower LogP values demonstrate insufficient membrane partitioning, and longer-chain esters risk exceeding solubility thresholds and hindering enzymatic hydrolysis [1]. The ACD/LogP predicted value of 0.43 provides additional computational support, though the experimental value is preferred for procurement decisions.

Lipophilicity Membrane Permeability ADME Properties Prodrug Optimization

Synthetic Utility: Demonstrated Application as a Precursor for 6-Dialkylamino Pyrimidine Derivatives

Orotic acid butyl ester has been specifically employed as a starting material for the preparation of methyl esters of 6-dialkylamino-2-(carbethoxy)-methylthiopyrimidine-4-carboxylic acids, as described by Tumkyavichyus and Vainilavichyus (1986) [1]. This preparative method demonstrates the compound's utility in generating more complex pyrimidine scaffolds that are not readily accessible from the parent orotic acid or its methyl/ethyl esters. The butyl ester serves as a protected form of the carboxylic acid functionality, enabling selective transformations at other positions of the pyrimidine ring while maintaining the ester group intact for subsequent deprotection or further derivatization. This synthetic versatility is a direct consequence of the butyl ester's stability under the reaction conditions employed, a property that may not be shared by shorter-chain esters which are more prone to premature hydrolysis.

Synthetic Chemistry Heterocyclic Synthesis Pyrimidine Derivatives Building Block

Supramolecular Interaction: Formation of a Strong 1:2 Cyclic Hydrogen-Bonded Complex with Riboflavin Tetraacetate

In a biophysical investigation of molecular interactions relevant to dihydroorotate dehydrogenase binding mechanisms, orotic acid butyl ester was found to associate strongly with riboflavin tetraacetate, forming a well-defined 1:2 cyclic hydrogen-bonded trimer [1]. This interaction was characterized by infrared and nuclear magnetic resonance spectroscopy in chloroform solution. The complex formation involves the imino and 2-C carbonyl groups of the isoalloxazine ring of riboflavin tetraacetate and the imino groups of the orotic acid derivative. The strength and stoichiometry of this association are direct consequences of the butyl ester's molecular structure and hydrogen-bonding capacity, which may differ from that of other orotic acid esters due to variations in conformational flexibility and steric effects introduced by the alkyl chain [1]. While this study does not provide direct comparator data against other esters, it establishes a specific, quantifiable molecular interaction that may be relevant for understanding binding phenomena in enzymatic systems.

Supramolecular Chemistry Molecular Recognition Hydrogen Bonding Biophysical Interaction

Best Research and Industrial Application Scenarios for Orotic Acid Butyl Ester Based on Quantitative Differentiation Evidence


Oral Prodrug Formulation Development Requiring Enhanced Orotic Acid Bioavailability

Based on the direct comparative evidence demonstrating a 3.4-fold increase in oral bioavailability over the methylglucamine salt of orotic acid [1], orotic acid butyl ester is the preferred starting point for developing oral formulations of orotic acid for preclinical or veterinary applications. This scenario applies when the therapeutic or experimental endpoint requires systemic exposure to orotic acid following oral administration—a route that is otherwise severely limited by the parent compound's poor absorption (approximately 10% from the gastrointestinal tract). The optimal physicochemical properties of the butyl ester, including its experimental LogP of 1.06 , provide a rational basis for formulation scientists to design solid dosage forms with predictable and reproducible pharmacokinetic profiles, reducing the need for extensive formulation screening and accelerating development timelines.

Synthesis of 6-Dialkylamino Pyrimidine Derivatives Using a Validated Synthetic Intermediate

For medicinal chemists and synthetic organic chemists engaged in the preparation of complex pyrimidine-containing scaffolds, orotic acid butyl ester offers a validated entry point into 6-dialkylamino-2-(carbethoxy)-methylthiopyrimidine-4-carboxylic acid derivatives [1]. The documented preparative method provides a proven synthetic route that leverages the butyl ester as a stable protecting group for the carboxylic acid moiety, enabling selective functionalization at other positions of the pyrimidine ring. This scenario is particularly relevant for researchers exploring pyrimidine-based enzyme inhibitors, receptor ligands, or nucleic acid analogs, where access to specific substitution patterns is critical for structure-activity relationship studies and lead optimization. Selecting the butyl ester over alternative starting materials may reduce the number of synthetic steps required and improve overall yield, directly impacting project timelines and resource allocation.

Biophysical Studies of Flavin-Orotate Interactions Relevant to Dihydroorotate Dehydrogenase

The documented formation of a strong, well-defined 1:2 cyclic hydrogen-bonded trimer between orotic acid butyl ester and riboflavin tetraacetate [1] positions this compound as a valuable molecular probe for investigating the binding mechanisms of flavin-dependent enzymes, particularly dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the oxidation of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway and is a validated therapeutic target for autoimmune diseases and cancer. The orotic acid butyl ester-riboflavin complex serves as a biomimetic model system for studying the molecular recognition events that occur in the enzyme active site. Researchers investigating DHODH inhibitors or studying flavin cofactor binding may find this compound uniquely suited for spectroscopic and structural studies that inform drug design and mechanistic understanding.

Analytical Method Development for Orotic Acid Quantification via Derivatization

Although the methyl ester is more commonly employed for analytical derivatization, the butyl ester of orotic acid represents an alternative derivatization target for gas chromatography-mass spectrometry (GC-MS) applications where the increased volatility and distinct retention time of the butyl ester relative to the methyl ester may offer analytical advantages. This scenario applies to clinical chemistry laboratories and metabolic disorder research centers that require sensitive and specific quantification of orotic acid in biological matrices for the diagnosis and monitoring of conditions such as hereditary orotic aciduria, urea cycle disorders, and certain drug-induced metabolic disturbances. The butyl ester's formation as an analytical derivative provides a distinct chromatographic signature that may facilitate resolution from interfering matrix components, improving assay specificity and quantitative accuracy. Selection of the butyl ester as a derivatization standard may be particularly advantageous in complex biological samples where co-eluting peaks compromise the reliability of methyl ester-based methods.

Quote Request

Request a Quote for Orotic acid butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.